N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide
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Overview
Description
N-ETHYL-4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE is a complex organic compound with the molecular formula C12H18N2O3S. This compound is characterized by the presence of an ethyl group attached to a benzamide core, which is further substituted with an ethanesulfonamido group. It is a member of the sulfonamide class of compounds, known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE typically involves a multi-step process. One common method includes the reaction of 4-aminobenzamide with ethyl ethanesulfonate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-ETHYL-4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethanesulfonamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-ETHYL-4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ETHYL-4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate
Comparison with Similar Compounds
Similar Compounds
- N-ethylbenzamide
- N-ethyl-4-methylbenzenesulfonamide
- N-ethyl-4-methanesulfonamido-benzamide
Uniqueness
N-ETHYL-4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced inhibitory activity against certain enzymes and has a broader range of applications in medicinal chemistry.
Properties
Molecular Formula |
C13H20N2O3S |
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Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide |
InChI |
InChI=1S/C13H20N2O3S/c1-4-14-13(16)11-7-9-12(10-8-11)15(5-2)19(17,18)6-3/h7-10H,4-6H2,1-3H3,(H,14,16) |
InChI Key |
IVSNCFZROQVXOS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)N(CC)S(=O)(=O)CC |
Origin of Product |
United States |
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